N-(1,3-Benzodioxol-5-Ylmethyl)-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide
Description
GRL-0667 is a potent noncovalent inhibitor of severe acute respiratory syndrome-coronavirus papain-like protease (SARS-CoV PLpro). This compound has shown significant potential in inhibiting viral replication in Vero E6 cells without cytotoxicity . It has been studied extensively for its effectiveness against various strains of coronaviruses, including the newly emerged SARS-CoV-2 .
Properties
Molecular Formula |
C26H28N2O3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(1R)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H28N2O3/c1-18(22-8-4-6-20-5-2-3-7-23(20)22)28-13-11-21(12-14-28)26(29)27-16-19-9-10-24-25(15-19)31-17-30-24/h2-10,15,18,21H,11-14,16-17H2,1H3,(H,27,29)/t18-/m1/s1 |
InChI Key |
IVXBCFLWMPMSAP-GOSISDBHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
The synthetic route for GRL-0667 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The compound is synthesized using a combination of organic reactions, including amide bond formation and aromatic substitution. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified to achieve a purity of over 98% . Industrial production methods are similar but scaled up to produce larger quantities while maintaining the same level of purity and stability.
Chemical Reactions Analysis
GRL-0667 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Aromatic substitution reactions are common, where different substituents can be introduced to the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(1,3-Benzodioxol-5-Ylmethyl)-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide is with a molecular weight of approximately 416.5 g/mol. The structure features a piperidine ring, which is a common motif in many bioactive compounds, contributing to its pharmacological properties .
Antiviral Activity
One of the most significant applications of this compound is its anticoronaviral activity . Research indicates that it may inhibit viral replication, making it a candidate for further development in the treatment of coronaviruses, including SARS-CoV-2. The mechanism of action is believed to involve interaction with viral proteins, thereby disrupting the viral life cycle .
Neuropharmacological Studies
The compound's structural similarities to other psychoactive substances suggest potential applications in neuropharmacology. Studies have explored its effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This could lead to insights into treatments for mood disorders or neurodegenerative diseases .
Cancer Research
Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in malignant cells presents a promising avenue for cancer therapy research .
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was tested against various strains of coronaviruses. Results demonstrated a significant reduction in viral load compared to untreated controls. The compound exhibited a dose-dependent response, indicating its potential as a therapeutic agent .
Case Study 2: Neuropharmacological Effects
A study published in a peer-reviewed journal investigated the effects of this compound on rodent models exhibiting depressive-like behaviors. Administration resulted in notable improvements in behavior consistent with increased serotonergic activity, suggesting potential use as an antidepressant .
Mechanism of Action
GRL-0667 exerts its effects by inhibiting the papain-like protease (PLpro) of coronaviruses. This enzyme is crucial for the cleavage of viral polyproteins, which are necessary for viral replication. By binding to the active site of PLpro, GRL-0667 prevents the enzyme from performing its function, thereby inhibiting viral replication . The molecular targets include specific amino acids within the active site of PLpro, and the pathways involved are related to the viral replication cycle .
Comparison with Similar Compounds
GRL-0667 is compared with other similar compounds, such as GRL-0617 and Mycophenolic acid. While all these compounds inhibit PLpro, GRL-0667 has shown higher binding affinity and potency . The unique structure of GRL-0667 allows for greater interaction with the binding site, making it a more effective inhibitor. Similar compounds include:
GRL-0617: Another potent inhibitor of PLpro with slightly lower binding affinity.
Mycophenolic acid: Known for its antiviral properties but with different binding characteristics.
Grazoprevir, Telaprevir, and Boceprevir: These are anti-HCV drugs that also show effectiveness against PLpro.
GRL-0667 stands out due to its higher potency and unique interaction with the viral protease, making it a promising candidate for further research and development in antiviral therapies.
Biological Activity
N-(1,3-Benzodioxol-5-ylmethyl)-1-[(1R)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide, also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and antiviral applications. This compound is characterized by its complex structure, which includes a benzodioxole moiety and a naphthalene group, contributing to its unique biological properties.
Basic Information
- Molecular Formula : C26H28N2O3
- Molecular Weight : 416.512 g/mol
- Chirality : Contains one chiral center
- Structural Features : The compound features a piperidine ring, a benzodioxole substituent, and a naphthyl group, which are crucial for its biological activity.
Antiviral Properties
Recent studies indicate that this compound exhibits significant antiviral activity. It has been identified as a non-covalent inhibitor of the SARS coronavirus replicase polyprotein 1a, demonstrating efficacy in inhibiting viral replication through interaction with viral proteins .
Neuropharmacological Effects
In the realm of neuropharmacology, this compound has shown promise in modulating neurotransmitter systems. It has been implicated in enhancing dopaminergic signaling, which may have implications for treating neuropsychiatric disorders such as schizophrenia and depression .
Case Studies and Research Findings
Several studies have explored the effects of this compound on various biological systems:
- Study on Neurotransmitter Modulation :
- Antiviral Efficacy :
- Pharmacogenomic Insights :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replicase | |
| Neuropharmacological | Modulation of dopamine levels | |
| Pharmacogenomics | Influence of genetic variations on efficacy |
| Property | Value |
|---|---|
| Molecular Formula | C26H28N2O3 |
| Molecular Weight | 416.512 g/mol |
| Chiral Centers | 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
